Cas no 79-55-0 (Pempidine)

Pan Bing,White crystalline powder;Odorless or almost odorless,It tastes sour.Soluble in water\ethanol.Role vsuse toIt's a ganglion blocker.Its effect is similar to that of mecamin,But it works quickly\Rapid excretion,Short duration,Not easy to accumulate poisoning,Its antihypertensive effect is also more stable and reliable than that of mecamin.Applicable to all types of hypertension\Hypertensive crisis\Hypertensive retinopathy, etc.
Pempidine structure
Pempidine structure
Pempidine
79-55-0
C10H21N
155.28044295311
MFCD00006493
81691
24856594

Pempidine Properties

Names and Identifiers

    • 1,2,2,6,6-Pentamethylpiperidine
    • 1,2,2,6,6-Pentamethy
    • 1,2,2,6,6-Pentamethyl-piperidine
    • EINECS 201-211-2
    • M+B 4486
    • N,2,2,6,6-pentamethyl piperidine
    • N-methyl-2,2,6,6-tetramethylpiperidine
    • Pempidine
    • Perolysen
    • PIPERIDINE,1,2,2,6,6-PENTAMETHYL
    • Pyrilene
    • PMP
    • 1,2,2,6,6-pentamethyl-piperidin
    • DTXSID7046962
    • PEMPIDINE [MI]
    • CCG-205020
    • SCHEMBL217663
    • SMR001550603
    • NSC-758448
    • UNII-N5I18JI9D6
    • Q1438667
    • BRD-K71075093-001-01-7
    • MFCD00006493
    • 1,2,2,6,6-Pentamethylpiperidine, 97%
    • Tenormal
    • NCGC00178703-01
    • NCGC00178703-02
    • N5I18JI9D6
    • HY-B1382
    • SBI-0050913.P003
    • 1,2,2,6,6-pentamethylpiperidin
    • CHEMBL1617409
    • MLS004734620
    • N-Methyl-2,2,6,6-Tetramethylpiperidine
    • HMS3886G20
    • AKOS005259835
    • PEMPIDINE [WHO-DD]
    • M&B 4486
    • PEMPIDINE [INN]
    • Pempidina
    • s5725
    • SY106910
    • Pempidine, Pempidine (1,2,2,6,6-pentamethylpiperidine)
    • AB00053781_08
    • NSC 758448
    • 79-55-0
    • XULIXFLCVXWHRF-UHFFFAOYSA-
    • InChI=1/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • Pempidinum
    • J-660028
    • FT-0631351
    • AB00053781
    • A857505
    • 1,2,2,6,6-Pentamethylpiperidine, purum, >=99.0% (GC)
    • NS00020234
    • PIPERIDINE, 1,2,2,6,6-PENTAMETHYL-
    • 1,2,2,6,6-penta-methylpiperidine
    • CS-4858
    • Pempidina [DCIT]
    • Pempidine [INN:BAN]
    • D78083
    • CHEBI:94718
    • DS-15962
    • Pempidinum [INN-Latin]
    • 1,2,2,6,6-Pentamethylpiperidine (ACI)
    • 2,2,6,6,N-Pentamethylpiperidine
    • MeSH ID: D010393
    • N,2,2,6,6-Pentamethylpiperidine
    • Pempidinum (INN-Latin)
    • BBL102663
    • BRD-K71075093-045-14-7
    • STL556467
    • pirilenum (for the tosilate)
    • Piperidine, 1,2,2,6,6pentamethyl
    • DTXCID5026962
    • 1,2,2,6,6pentamethylpiperidine
    • 2,2,6,6,N-Pentamethylpiperidine; M&B 4486; N,2,2,6,6-Pentamethylpiperidine; N-Methyl-2,2,6,6-tetramethylpiperidine; Pempidine; Pyrilene
    • DB-056374
    • +Expand
    • MFCD00006493
    • XULIXFLCVXWHRF-UHFFFAOYSA-N
    • 1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
    • N1(C(C)(C)CCCC1(C)C)C
    • 103806

Computed Properties

  • 155.16700
  • 0
  • 1
  • 0
  • 155.167
  • 11
  • 131
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 01
  • 4.4

Experimental Properties

  • 2.59720
  • 3.24000
  • 14,7080
  • n20/D 1.460(lit.)
  • 187-188 °C(lit.)
  • 137-141ºC
  • Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
  • Soluble in toluene, dimethylformamide.
  • Uncertain.
  • Uncertain.
  • Air Sensitive
  • 11.25(at 30℃)
  • 0.858 g/mL at 25 °C(lit.)

Pempidine Security Information

  • GHS02 GHS02 GHS06 GHS06
  • TN2190000
  • 3
  • 3
  • S26; S36/37
  • III
  • III
  • R10
  • 3
  • Xn Xn
  • UN 1992 3/PG 3
  • H226-H301-H315-H319-H335
  • P261-P301+P310-P305+P351+P338
  • Pure form -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 10-22-36/37/38
  • Danger
  • Yes
  • 3
  • 10-34

Pempidine Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pempidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00330K-100mg
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
100mg
$4.00 2024-04-21
A2B Chem LLC
AB43076-100mg
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
100mg
$4.00 2024-04-19
Aaron
AR00338W-1g
1,2,2,6,6-Pentamethylpiperidine
79-55-0 97%
1g
$5.00
abcr
AB206697-1 g
1,2,2,6,6-Pentamethylpiperidine, 97%; .
79-55-0 97%
1g
€31.30 2023-05-06
Ambeed
A251224-100mg
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
100mg
$5.0
Apollo Scientific
OR480665-10g
1,2,2,6,6-Pentamethylpiperidine
79-55-0 98%
10g
£83.00 2023-09-02
Chemenu
CM180490-10g
1,2,2,6,6-pentamethylpiperidine
79-55-0 98%
10g
$117 2021-08-05
Crysdot LLC
CD31000778-25g
Pempidine
79-55-0 98+%
25g
$240
eNovation Chemicals LLC
D106608-1g
1,2,2,6,6-PENTAMETHYLPIPERIDINE
79-55-0 97%
1g
$200 2022-10-16
MedChemExpress
HY-B1382-10mM*1mLinDMSO
Pempidine
79-55-0 ≥98.0%
10mM*1mLinDMSO
¥550 2023-07-26

Pempidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide ,  Carbon nitride (C3N4) Solvents: Methanol ;  6 h, 1.5 MPa, 30 °C
Reference
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine
Hong, Zeng ; Ge, Xin; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(14),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2278261-44-0 Solvents: Dimethylacetamide ;  2 h, 60 °C
Reference
UiO-type metal-organic frameworks with NHC or metal-NHC functionalities for N-methylation using CO2 as the carbon source
Zhang, Xu; Jiang, Yilin; Fei, Honghan, Chemical Communications (Cambridge, 2019, 55(79), 11928-11931

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 9-BBN dimer Catalysts: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: THF-d8 ;  1 h, 1 bar, 90 °C
Reference
Carbon dioxide reduction to methylamines under metal-free conditions
Blondiaux, Enguerrand; Pouessel, Jacky; Cantat, Thibault, Angewandte Chemie, 2014, 53(45), 12186-12190

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Phosphonium, methyltriphenyl-, methyl carbonate (1:1) Solvents: Tetrahydrofuran ;  16 h, 1 bar, 70 °C
Reference
Tuneable reduction of CO2 - organocatalyzed selective formylation and methylation of amines
Ren, Changyue; Terazzi, Constanza; Werner, Thomas, Green Chemistry, 2024, 26(1), 439-447

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Catalysts: 2-[[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]meth… Solvents: Toluene ,  Tetrahydrofuran ;  rt; rt → 100 °C; 1.5 h, 100 °C
Reference
Expanding the ligand framework diversity of carbodicarbenes and direct detection of boron activation in the methylation of amines with CO2
Chen, Wen-Ching; Shen, Jiun-Shian; Jurca, Titel; Peng, Chun-Jung; Lin, Yen-Hsu; et al, Angewandte Chemie, 2015, 54(50), 15207-15212

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: [1-[2,6-Bis(1-methylethyl)phenyl]-3,3-diethyl-5,5-dimethyl-2-pyrrolidinylidene]c… Solvents: Butyl ether ;  18 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
Reference
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source
Wang, Diedie; Lang, Wanglv; Wang, Wan ; Zou, Qizhuang; Yang, Chunliang; et al, ACS Omega, 2023, 8(33), 30640-30645

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phenylsilane Solvents: Dimethylformamide ;  24 h, 1 atm, 90 °C; 90 °C → rt
1.2 Reagents: Water ;  rt
Reference
Catalyst-free N-methylation of amines using CO2
Niu, Huiying; Lu, Lijun; Shi, Renyi; Chiang, Chien-Wei; Lei, Aiwen, Chemical Communications (Cambridge, 2017, 53(6), 1148-1151

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Chloroform ;  cooled; 96 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Atom-Efficient Synthesis of Alkynylfluoroborates Using BF3-Based Frustrated Lewis Pairs
Iashin, Vladimir; Chernichenko, Konstantin; Papai, Imre; Repo, Timo, Angewandte Chemie, 2016, 55(45), 14146-14150

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene ;  16 h, 130 °C
Reference
Transition metal-free methylation of amines with formaldehyde as the reductant and methyl source
Man, Nikki Y. T.; Li, Wanfang; Stewart, Scott G.; Wu, Xiao-Feng, Chimia, 2015, 69(6), 345-347

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: 2254080-71-0 Solvents: Acetonitrile ;  24 h, 2.7 atm, 120 °C
Reference
Diverse catalytic reactivity of a dearomatized PN3P*-nickel hydride pincer complex towards CO2 reduction
Li, Huaifeng; Goncalves, Theo P.; Zhao, Qianyi; Gong, Dirong; Lai, Zhiping; et al, Chemical Communications (Cambridge, 2018, 54(81), 11395-11398

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate ,  18-Crown-6 Solvents: Acetonitrile ;  72 h, 1 atm, 80 °C
Reference
Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis
Lu, Chunlei; Qiu, Zetian; Zhu, Yiling; Lin, Bo-Lin, Science Bulletin, 2019, 64(11), 723-729

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Dimethylthiocarbamoyl chloride Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: Acetonitrile ;  reflux
Reference
New deoxygenation method for amine N-oxides using dimethylthiocarbamoyl chloride
Caliskan, Hafize; Zaim, Omer, Synthetic Communications, 2010, 40(20), 3078-3083

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper nitrate trihydrate ,  Zirconium oxychloride octahydrate ,  Tetrachloropalladic acid Solvents: Octane ;  48 h, 160 °C
Reference
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions
Cui, Xinjiang; Zhang, Yan; Deng, Youquan; Shi, Feng, Chemical Communications (Cambridge, 2014, 50(88), 13521-13524

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 12 h, 50 °C
Reference
Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene?
Lu, Yu; Gao, Zhong-Hua; Chen, Xiang-Yu; Guo, Jiandong; Liu, Zheyuan; et al, Chemical Science, 2017, 8(11), 7637-7650

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diphenylsilane Catalysts: 1,3-Bis(1,1-dimethylethyl)-2,3-dihydro-1H-1,3,2-diazaphosphole Solvents: Acetonitrile-d3 ;  -196 °C; 7 h, rt
Reference
Hydrophosphination of CO2 and Subsequent Formate Transfer in the 1,3,2-Diazaphospholene-Catalyzed N-Formylation of Amines
Chong, Che Chang; Kinjo, Rei, Angewandte Chemie, 2015, 54(41), 12116-12120

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trimethylamineborane Catalysts: 2-Amino-6-methylpyridine Solvents: 1,2-Dichloroethane ;  6 h, 1 atm, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Borane-Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2
Zhang, Yanmeng; Zhang, He; Gao, Ke, Organic Letters, 2021, 23(21), 8282-8286

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ;  10 bar, rt; rt → 100 °C; 24 h, 100 °C; 100 °C → rt
1.2 Solvents: Water ;  rt
Reference
Catalyst-free selective N-formylation and N-methylation of amines using CO2 as a sustainable C1 source
Zou, Qizhuang; Long, Guangcai; Zhao, Tianxiang; Hu, Xingbang, Green Chemistry, 2020, 22(4), 1134-1138

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Benzene
Reference
Steric hindrance to formation of aminals from di-sec- and di-tert-alkylamines
Kostyanovskii, R. G.; Shakhgel'diev, M. A.; Nabiev, O. G., Izvestiya Akademii Nauk SSSR, 1986, (12), 2826-7

Pempidine Raw materials

Pempidine Preparation Products

Pempidine Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:79-55-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:79-55-0)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:79-55-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com

Pempidine Related Literature

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